![molecular formula C16H19N5 B2943798 1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 872622-88-3](/img/structure/B2943798.png)
1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C19H25N5 . It is also known by other names such as S3QEL-2 . This compound has been studied for its potential anticancer activity .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidin-4-amine core with a 3,4-dimethylphenyl group at the 1-position and a propyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.4 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass and monoisotopic mass are both 323.21099582 g/mol . The topological polar surface area is 46.8 Ų .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
This compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Cancer Research
Several studies have indicated that derivatives of this compound exhibit cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting potential use in cancer treatment .
Synthesis of Derivatives
The compound has been used as a precursor in the synthesis of new heterocyclic derivatives, which may have various applications in medicinal chemistry .
Wirkmechanismus
Target of Action
The primary target of 1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as S3QEL 2, is the outer Q-binding site of the mitochondrial respiratory complex III (IIIQo) . This site is the primary source of mitochondrial reactive oxygen species (ROS), which are implicated in a broad range of ROS-mediated signaling and pathology .
Mode of Action
S3QEL 2 acts as a selective inhibitor of superoxide production from the IIIQo site . It does this without altering oxidative phosphorylation, meaning it can reduce the production of harmful ROS without disrupting the essential process of energy production within the cell .
Biochemical Pathways
By inhibiting superoxide production at the IIIQo site, S3QEL 2 can influence several biochemical pathways. For instance, it can lower the induction of Hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that responds to decreased oxygen in the cellular environment . This can have downstream effects on a variety of cellular processes, including cell survival, angiogenesis, and energy metabolism .
Result of Action
The inhibition of superoxide production by S3QEL 2 can have several beneficial effects at the molecular and cellular levels. For example, it has been shown to protect against ROS-induced, JNK-mediated cell stress in pancreatic beta-cells . It can also decrease the oxidative stress-induced apoptosis that limits the yield of functional β-cells from intact islets .
Action Environment
The action, efficacy, and stability of S3QEL 2 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where this solvent is present . Additionally, the compound’s ability to inhibit superoxide production without disrupting oxidative phosphorylation suggests that it may be particularly effective in environments where ROS production is high, such as in cells under oxidative stress .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-4-7-17-15-14-9-20-21(16(14)19-10-18-15)13-6-5-11(2)12(3)8-13/h5-6,8-10H,4,7H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFGPXXEHUUIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2943721.png)
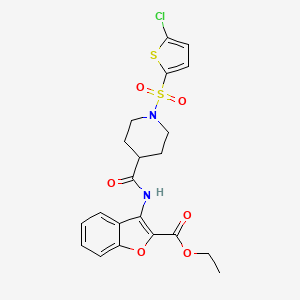

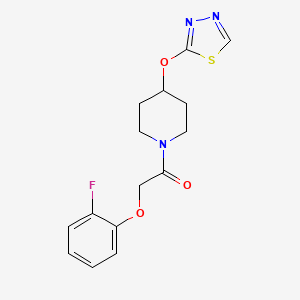
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2943729.png)
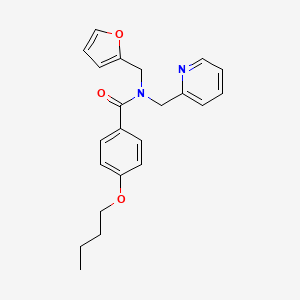
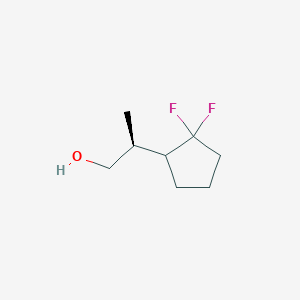
![1-(3-methoxyphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2943732.png)
![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2943733.png)
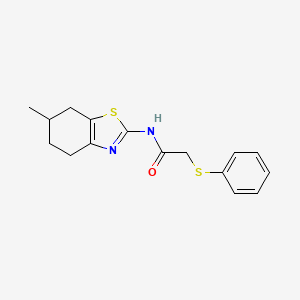
![Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2943737.png)